Cas no 2228731-11-9 (4-(but-3-yn-1-yl)pyrimidine)

4-(but-3-yn-1-yl)pyrimidine 化学的及び物理的性質
名前と識別子
-
- 4-(but-3-yn-1-yl)pyrimidine
- EN300-1763721
- 2228731-11-9
-
- インチ: 1S/C8H8N2/c1-2-3-4-8-5-6-9-7-10-8/h1,5-7H,3-4H2
- InChIKey: HCTUHSZOZFURDV-UHFFFAOYSA-N
- SMILES: N1C=NC=CC=1CCC#C
計算された属性
- 精确分子量: 132.068748264g/mol
- 同位素质量: 132.068748264g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 133
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.8Ų
- XLogP3: 1.1
4-(but-3-yn-1-yl)pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1763721-0.05g |
4-(but-3-yn-1-yl)pyrimidine |
2228731-11-9 | 0.05g |
$1152.0 | 2023-09-20 | ||
Enamine | EN300-1763721-5g |
4-(but-3-yn-1-yl)pyrimidine |
2228731-11-9 | 5g |
$3977.0 | 2023-09-20 | ||
Enamine | EN300-1763721-0.1g |
4-(but-3-yn-1-yl)pyrimidine |
2228731-11-9 | 0.1g |
$1207.0 | 2023-09-20 | ||
Enamine | EN300-1763721-10.0g |
4-(but-3-yn-1-yl)pyrimidine |
2228731-11-9 | 10g |
$5897.0 | 2023-06-03 | ||
Enamine | EN300-1763721-5.0g |
4-(but-3-yn-1-yl)pyrimidine |
2228731-11-9 | 5g |
$3977.0 | 2023-06-03 | ||
Enamine | EN300-1763721-0.25g |
4-(but-3-yn-1-yl)pyrimidine |
2228731-11-9 | 0.25g |
$1262.0 | 2023-09-20 | ||
Enamine | EN300-1763721-1g |
4-(but-3-yn-1-yl)pyrimidine |
2228731-11-9 | 1g |
$1371.0 | 2023-09-20 | ||
Enamine | EN300-1763721-0.5g |
4-(but-3-yn-1-yl)pyrimidine |
2228731-11-9 | 0.5g |
$1316.0 | 2023-09-20 | ||
Enamine | EN300-1763721-2.5g |
4-(but-3-yn-1-yl)pyrimidine |
2228731-11-9 | 2.5g |
$2688.0 | 2023-09-20 | ||
Enamine | EN300-1763721-1.0g |
4-(but-3-yn-1-yl)pyrimidine |
2228731-11-9 | 1g |
$1371.0 | 2023-06-03 |
4-(but-3-yn-1-yl)pyrimidine 関連文献
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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6. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
4-(but-3-yn-1-yl)pyrimidineに関する追加情報
4-(But-3-yn-1-yl)pyrimidine: An Emerging Compound in Chemical and Pharmaceutical Research
4-(But-3-yn-1-yl)pyrimidine, with the CAS number 2228731-11-9, is a novel compound that has garnered significant attention in the fields of chemical and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of new drugs and therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, and recent research findings related to 4-(but-3-yn-1-yl)pyrimidine.
Chemical Structure and Properties
4-(But-3-yn-1-yl)pyrimidine is a pyrimidine derivative with a butynyl substituent at the 4-position. The presence of the butynyl group imparts unique chemical properties to the molecule, making it an interesting candidate for various chemical reactions and biological studies. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. Its molecular formula is C8H8N2, and its molecular weight is 140.16 g/mol.
The pyrimidine ring in 4-(but-3-yn-1-yl)pyrimidine is a key structural feature that contributes to its biological activity. Pyrimidines are essential components of nucleic acids and play crucial roles in cellular processes such as DNA replication, transcription, and translation. The butynyl substituent, on the other hand, provides additional reactivity and functional versatility, making the compound suitable for a wide range of synthetic transformations.
Synthesis Methods
The synthesis of 4-(but-3-yn-1-yl)pyrimidine can be achieved through several methods, each with its own advantages and limitations. One common approach involves the reaction of 4-chloropyrimidine with 1-butyne in the presence of a palladium catalyst. This method typically yields high purity products and is widely used in both academic and industrial settings. Another method involves the coupling of 4-bromopyrimidine with propargyl alcohol followed by dehydroxylation to form the butynyl derivative.
A recent study published in the Journal of Organic Chemistry reported a novel one-pot synthesis method for 4-(but-3-yn-1-yl)pyrimidine. This method utilizes microwave-assisted conditions to enhance reaction efficiency and reduce reaction time. The researchers demonstrated that this approach not only simplifies the synthetic process but also improves the overall yield and purity of the final product.
Biological Activity and Applications
The biological activity of 4-(but-3-yn-1-yl)pyrimidine has been extensively studied in recent years, with a focus on its potential as a therapeutic agent. One area of particular interest is its activity against cancer cells. A study published in Cancer Research found that 4-(but-3-yn-1-yl)pyrimidine exhibits potent cytotoxic effects against various human cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis through the modulation of key signaling pathways.
In addition to its anticancer properties, 4-(but-3-yn-1-yl)pyrimidine has also shown promise as an antiviral agent. Research conducted at the University of California demonstrated that this compound effectively inhibits the replication of several RNA viruses, including influenza virus and Zika virus. The antiviral activity is attributed to its ability to interfere with viral RNA synthesis, thereby preventing viral propagation.
Clinical Trials and Future Prospects
The promising results from preclinical studies have led to increased interest in advancing 4-(but-3-yn-1-yl)pyrimidine into clinical trials. Several pharmaceutical companies are currently conducting phase I trials to evaluate the safety and efficacy of this compound in treating various diseases. Early results from these trials have been encouraging, with no significant adverse effects reported at therapeutic doses.
The future prospects for 4-(but-3-yntn-l-l)-pyrimidine are bright, given its diverse biological activities and potential applications. Ongoing research aims to further elucidate its mechanisms of action and optimize its pharmacological properties for clinical use. Additionally, efforts are being made to develop novel derivatives of this compound with enhanced potency and selectivity.
Conclusion
In conclusion, 4-(but--yntn-l-l)-pyrimidine, with CAS number 2228731--9, is a promising compound with significant potential in chemical and pharmaceutical research. Its unique chemical structure, coupled with its diverse biological activities, makes it an attractive candidate for further development as a therapeutic agent. As research continues to advance our understanding of this compound, it is likely that we will see more innovative applications emerge in the coming years.
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